Hexafluoroacetone azine

Overview

Description

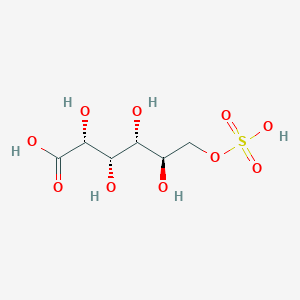

Hexafluoroacetone azine is a chemical compound with a molecular weight of 328.06 . It is a colorless gas with a musty odor .

Synthesis Analysis

The industrial route to Hexafluoroacetone involves treatment of hexachloroacetone with HF . A study has developed a continuous flow system that employs a micro packed-bed reactor (MPBR) filled with Lewis acid catalysts for the synthesis of Hexafluoroacetone . The conventional batch synthesis of Hexafluoroacetone, an important pharmaceutical intermediate, suffers from complex catalyst preparation, harsh reaction conditions (up to 200 °C), and low selectivity .Chemical Reactions Analysis

This compound reacts with olefins of the type CH:CMeR (R = Me, Et, or Pr) at 60–70 °C to give the stable 1,3-dipolar azomethinimines . It also reacts with but-2-ene or cyclohexene under thermal conditions to give products formally derived from the intermediacy of bis (trifluoromethyl)carbene .Physical and Chemical Properties Analysis

This compound has a refractive index of n20/D 1.3 (lit.), a boiling point of 67-68 °C (lit.), and a density of 1.439 g/mL at 25 °C (lit.) .Scientific Research Applications

Chemistry of Hexafluoroacetone Hydrazone : Hexafluoroacetone azine reacts with various compounds, including ketones, aldehydes, and isocyanates, producing a range of products like azines, semicarbazones, and hydrazides. It exhibits unique NMR processes due to nitrogen inversions and intermediate rotations around the nitrogen-nitrogen bond (Weigert, 1972).

Polymer Synthesis : this compound is used in polymer synthesis through reactions with dienes, leading to polymers with diazabicylooctanediyl units. The solubility of these polymers varies based on the diolefins' structure (Nuyken, Maier, & Burger, 1988).

Reactions with Hydrocarbons : this compound reacts with hydrocarbons like ethylene, propene, and but-1-ene to produce various adducts. Its reaction with acetylene forms diazabicyclooctadiene. These reactions reveal insights into the behavior of this compound under different conditions (Forshaw & Tipping, 1971).

Formation of Fluorinated Heterocycles and Polymers : The compound is involved in "criss-cross" cycloaddition reactions, which have been instrumental in creating partially fluorinated heterocycles and polymers. This highlights its potential in the synthesis of complex molecular structures (Burger, Hennig, Zeika, & Lux, 2006).

Formation of Azomethine Imines : In certain reactions, this compound forms stable 1,3-dipolar azomethinimines, a class of compounds with distinct chemical properties, when reacted with specific olefins (Armstrong & Tipping, 1975).

Mechanism of Action

Target of Action

Hexafluoroacetone (HFA) is a chemical compound with the formula (CF3)2CO . It is structurally similar to acetone, but its reactivity is markedly different

Mode of Action

It’s known that hexafluoroacetone is a highly reactive compound . It’s likely that Hexafluoroacetone azine shares similar reactivity, interacting with its targets in a unique manner due to its structural similarity to Hexafluoroacetone.

Biochemical Pathways

Hexafluoroacetone has been used in the synthesis of hexafluoroisopropanol and sevoflurane, an inhalation anesthetic drug . It’s plausible that this compound may also be involved in similar biochemical pathways.

Pharmacokinetics

It’s known that hexafluoroacetone is a colorless, toxic, and highly reactive gas . These properties may influence the pharmacokinetics of this compound.

Action Environment

Hexafluoroacetone is a colorless, toxic, and highly reactive gas . At ambient temperatures, it is likely to generate a considerable amount of vapor . It’s plausible that these properties may influence the action, efficacy, and stability of this compound in different environments.

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Hexafluoroacetone azine plays a significant role in biochemical reactions due to its highly reactive nature. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with nucleophiles, where this compound acts as an electrophile. This interaction is crucial in the formation of covalent bonds with biomolecules, which can alter their structure and function. Additionally, this compound can form hydrates in the presence of water, which further influences its reactivity and interactions with other biomolecules .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit certain enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and overall cellular metabolism. Moreover, its interaction with cellular proteins can affect gene expression by modifying transcription factors or other regulatory proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to inhibition or activation of their functions. For example, this compound can inhibit enzymes by forming covalent bonds with their active sites, preventing substrate binding and catalysis. Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, leading to alterations in cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, especially in the presence of water or other reactive substances. Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression. Toxic or adverse effects have been observed at high doses, including cellular damage and disruption of normal cellular processes. These effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux by inhibiting or activating specific enzymes, leading to changes in the levels of metabolites. For example, this compound can inhibit enzymes involved in glycolysis or the citric acid cycle, resulting in altered energy production and metabolic balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments. For instance, this compound may be transported into the mitochondria, where it can influence mitochondrial function and energy production .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it exerts its effects on cellular processes. The localization of this compound can also affect its activity and function, as it may interact with different biomolecules in various subcellular environments .

Properties

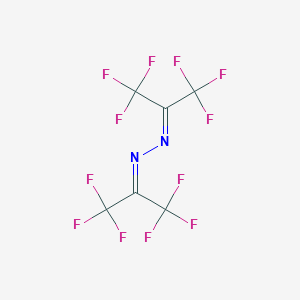

IUPAC Name |

1,1,1,3,3,3-hexafluoro-N-(1,1,1,3,3,3-hexafluoropropan-2-ylideneamino)propan-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F12N2/c7-3(8,9)1(4(10,11)12)19-20-2(5(13,14)15)6(16,17)18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZLJMGDRBNZIIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NN=C(C(F)(F)F)C(F)(F)F)(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60408129 | |

| Record name | Hexafluoroacetone azine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1619-84-7 | |

| Record name | Hexafluoroacetone azine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexafluoroacetone azine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary reaction mode of hexafluoroacetone azine with electron-rich olefins?

A1: this compound primarily undergoes thermal reactions with electron-rich olefins to yield either 1,1-bis(trifluoromethyl)cyclopropanes or "criss-cross" addition products. []

Q2: What are "criss-cross" cycloaddition products, and how are they formed with this compound?

A2: "Criss-cross" cycloaddition involves two sequential 1,3-dipolar cycloaddition reactions. Initially, this compound reacts with one molecule of an olefin or alkyne to form an azomethine imine intermediate. This intermediate then reacts with a second molecule of the unsaturated compound, forming a bicyclic product. [, , , ]

Q3: Does this compound react with electron-deficient olefins or alkynes?

A3: Under comparable conditions, this compound does not react with electron-deficient olefins or alkynes. []

Q4: Can you provide an example of a specific reaction with this compound and its downstream products?

A4: this compound reacts with acetylene to form 1,5-diazabicyclo[3.3.0]octa-2,6-diene. Upon pyrolysis, this adduct yields primarily hexafluoroethane and 3,3,3-trifluoropropyne, along with a small amount of 1,1,1,6,6,6-hexafluoro-2,5-bistrifluoromethylhexa-2,4-diene. []

Q5: How does this compound react with dienes?

A5: Reactions with dienes like buta-1,3-diene, cyclopentadiene, and norbornadiene proceed mainly through azomethine imine intermediates formed by 1,3-dipolar addition to one double bond of the diene. Except for the stable adduct with 2,3-dimethylbuta-1,3-diene, these intermediates further react with excess diene to form "criss-cross" adducts. []

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C6F12N2, and its molecular weight is 300.04 g/mol.

Q7: Are there any specific spectroscopic data available for this compound or its reaction products?

A7: Yes, various spectroscopic techniques like 1H NMR, 13C NMR, 19F NMR, IR, and mass spectrometry have been used to characterize this compound and its reaction products. [, , , , , ]

Q8: How does the structure of diolefins influence the solubility of polymers synthesized using this compound?

A8: The solubility of polymers containing 4,4,8,8-tetrakis(trifluoromethyl)-1,5-diazabicyclo[3.3.0]octan-2,6-diyl units, derived from the reaction of this compound with diolefins, is significantly influenced by the nature of the linking groups between these units. For instance, incorporating ester functionalities through the use of 1,6-heptadien-4-ol esters leads to polymers that exhibit complete solubility in common organic solvents. []

Q9: Does this compound act as a catalyst in any known reactions?

A9: While this compound is mainly known for its role as a reactant in cycloaddition reactions, its use as a catalyst is not well-documented in the provided research.

Q10: Have there been any computational studies on this compound?

A10: Yes, ab initio calculations have been employed to investigate the electron affinity and geometry of the this compound anion. These calculations revealed an adiabatic electron affinity close to 2 eV and a significant distortion in the geometry of the relaxed anion compared to the neutral molecule. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide](/img/structure/B162116.png)